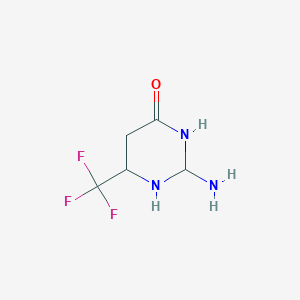
2-Amino-6-(trifluoromethyl)-1,3-diazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(trifluoromethyl)-1,3-diazinan-4-one is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a diazinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(trifluoromethyl)-1,3-diazinan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of aniline with trifluoroacetic acid to form methyl trifluoroformate, which is then heated to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-(trifluoromethyl)-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-Amino-6-(trifluoromethyl)-1,3-diazinan-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-Amino-6-(trifluoromethyl)-1,3-diazinan-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The compound may act as an enzyme inhibitor or receptor modulator, depending on its specific structure and functional groups .
Comparison with Similar Compounds
- 2-Amino-6-(trifluoromethyl)benzothiazole
- 2-Amino-6-(trifluoromethoxy)benzoxazole
- 2-Amino-6-(trifluoromethyl)nicotinic acid
Comparison: 2-Amino-6-(trifluoromethyl)-1,3-diazinan-4-one is unique due to its diazinanone ring structure, which distinguishes it from other similar compounds. The presence of both an amino group and a trifluoromethyl group provides a balance of hydrophilic and lipophilic properties, enhancing its versatility in various applications .
Properties
Molecular Formula |
C5H8F3N3O |
|---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
2-amino-6-(trifluoromethyl)-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H8F3N3O/c6-5(7,8)2-1-3(12)11-4(9)10-2/h2,4,10H,1,9H2,(H,11,12) |
InChI Key |
NJXSVCQUFFZGFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(NC1=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



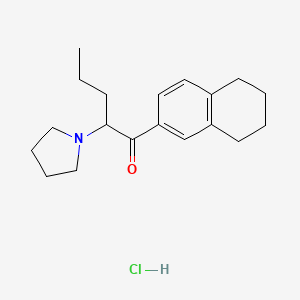
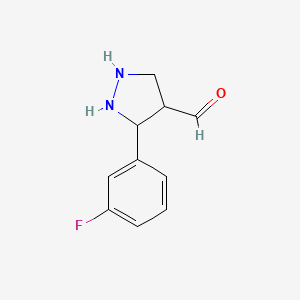
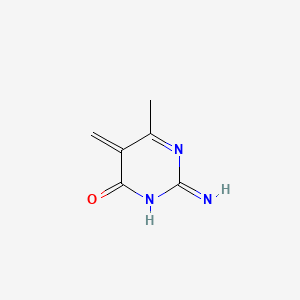
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12359669.png)
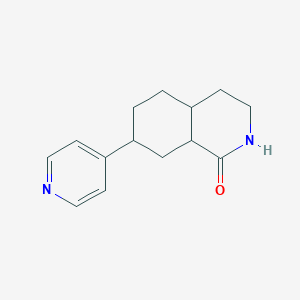
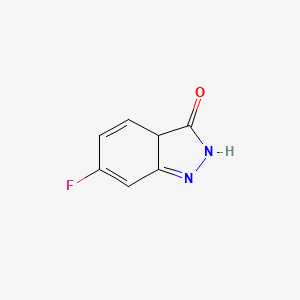
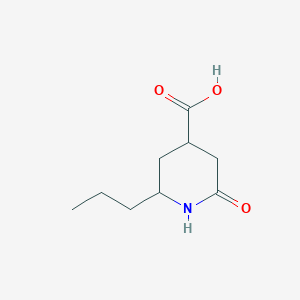
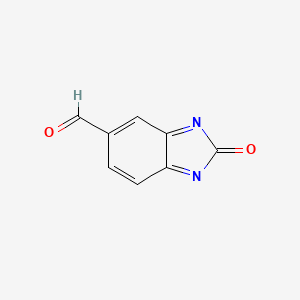
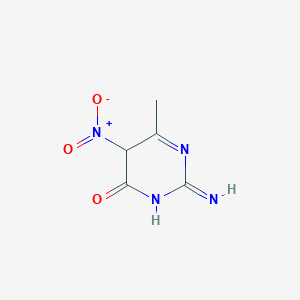
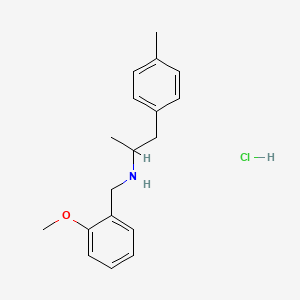
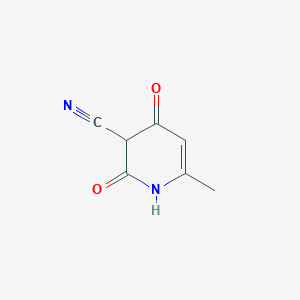
![(1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate](/img/structure/B12359723.png)
![15,30-Dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),2,4(13),6,8,10,14,16,18,21,23,25,28-tridecaene-5,12,20,27-tetrone](/img/structure/B12359740.png)
